molecular formula C20H20F2N6O2 B3008919 2-(2-fluorophenoxy)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 1040650-77-8

2-(2-fluorophenoxy)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No. B3008919
CAS RN: 1040650-77-8
M. Wt: 414.417
InChI Key: KTCDZCXGGSWDSL-UHFFFAOYSA-N
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Description

The compound "2-(2-fluorophenoxy)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone" is a complex organic molecule that appears to be related to a class of compounds that have been synthesized for various pharmacological evaluations. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as aryl piperazine and substituted phenyl groups are common in the literature for their potential biological activities, particularly in the realm of antipsychotic drugs .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions. For instance, the electrochemical synthesis of arylthiobenzazoles involves the oxidation of a hydroxyphenyl piperazine derivative in the presence of nucleophiles . Similarly, a four-component cyclocondensation has been used to synthesize piperazine derivatives using a catalyst in ethanol . These methods suggest that the synthesis of the compound would likely involve a complex sequence of reactions, possibly including electrochemical steps or multi-component condensations.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of an aryl piperazine moiety, which is a common feature in molecules with potential antipsychotic activity . The presence of fluorine atoms and a tetrazole ring in the compound suggests that it may have been designed to enhance its pharmacological properties, as these groups are known to modulate biological activity and increase metabolic stability.

Chemical Reactions Analysis

The chemical reactions involving these compounds are likely to be influenced by the presence of reactive functional groups. For example, the electrochemical oxidation of a hydroxyphenyl piperazine derivative leads to the formation of a p-quinone imine, which can undergo Michael addition with nucleophiles . This suggests that the compound may also participate in similar reactions, depending on the surrounding chemical environment and the presence of suitable reaction partners.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-(2-fluorophenoxy)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone" are not provided, related compounds have been characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry . These techniques would likely be applicable in determining the properties of the compound . Additionally, the presence of fluorine atoms could influence the compound's lipophilicity and its ability to cross biological membranes, which is an important consideration in drug design.

Scientific Research Applications

Neuroprotective Activities

Research has shown that certain edaravone derivatives, including compounds related to 2-(2-fluorophenoxy)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone, possess neuroprotective activities. These compounds, particularly those containing a benzylpiperazine moiety, have demonstrated significant protective effects on cell viability against oxidative damage and have shown potential in treating cerebral ischemic stroke (Gao et al., 2022).

Antimicrobial and Antifungal Properties

A range of azole-containing piperazine derivatives, structurally akin to the compound , have exhibited moderate to significant antibacterial and antifungal activities in vitro. Some of these compounds have shown remarkable broad-spectrum antimicrobial efficacy, comparable to standard drugs like chloramphenicol and fluconazole (Gan et al., 2010).

Potential Antimicrobial Agents

Novel derivatives similar to 2-(2-fluorophenoxy)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone have been synthesized and found to be as effective, or even more effective, than conventional medicines in antimicrobial activities (Zaidi et al., 2021).

properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N6O2/c21-15-5-7-16(8-6-15)28-19(23-24-25-28)13-26-9-11-27(12-10-26)20(29)14-30-18-4-2-1-3-17(18)22/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCDZCXGGSWDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

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